5-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole
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Overview
Description
The compound “5-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole” is a complex organic molecule that belongs to the class of heterocyclic compounds. It contains multiple functional groups including a thiazole ring and a triazole ring . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . An efficient and straightforward methodology for the preparation of novel functionalized thiazolo[3,2-b]triazole has been implemented with excellent yields via a one-pot catalyst-free procedure at room temperature .Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed through spectral analysis . The positions of protons connected to N atoms in both heterocyclic systems of molecules in crystals .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve condensation reactions with hydrazonoyl halides . The target products were obtained in high yield (86%) at 80°C using tert-butanol peroxide as an oxidant and ether as a solvent and reactant .Physical and Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Characterization
Several studies have been dedicated to synthesizing and characterizing derivatives of 1,2,4-triazole and thiazolo[3,2-b][1,2,4]triazole, which include compounds similar to the one . These compounds are synthesized through various chemical reactions, demonstrating a range of biological activities. For instance, Narayana et al. (2010) synthesized derivatives exhibiting antiproliferative activity, which indicates their potential use in cancer research (Narayana et al., 2010). Additionally, Lesyk et al. (2007) synthesized compounds for anticancer evaluation, showing activity against several cancer cell lines (Lesyk et al., 2007).
Antimicrobial and Antifungal Activities
Compounds derived from 1,2,4-triazole and thiazolo[3,2-b][1,2,4]triazole have been evaluated for their antimicrobial and antifungal activities. Bektaş et al. (2007) investigated the antimicrobial activities of new 1,2,4-triazole derivatives, finding some compounds with good to moderate activities against test microorganisms (Bektaş et al., 2007). Similarly, research on thiazolyl-pyrazolyl-1,2,3-triazole derivatives by Nalawade et al. (2019) showed promising antifungal activity, suggesting potential applications in treating fungal infections (Nalawade et al., 2019).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds with thiazole and triazole moieties have been reported to exhibit various biological activities, suggesting that they may interact with a wide range of targets .
Mode of Action
Compounds with similar structures have been reported to interact with their targets through various mechanisms, such as inhibiting enzyme activity, disrupting cell membrane integrity, or interfering with dna replication .
Biochemical Pathways
Similar compounds have been reported to affect a variety of pathways, including those involved in inflammation, pain perception, microbial growth, and cancer cell proliferation .
Pharmacokinetics
Similar compounds have been reported to have good solubility and stability, suggesting that they may have favorable bioavailability .
Result of Action
Similar compounds have been reported to exhibit various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Similar compounds have been reported to be stable under a variety of conditions, suggesting that they may be robust to environmental changes .
Properties
IUPAC Name |
5-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS2/c1-9-13(22-15-16-8-17-19(9)15)12-7-21-14(18-12)10-3-5-11(20-2)6-4-10/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINQSJCSWLPBRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C3=CSC(=N3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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